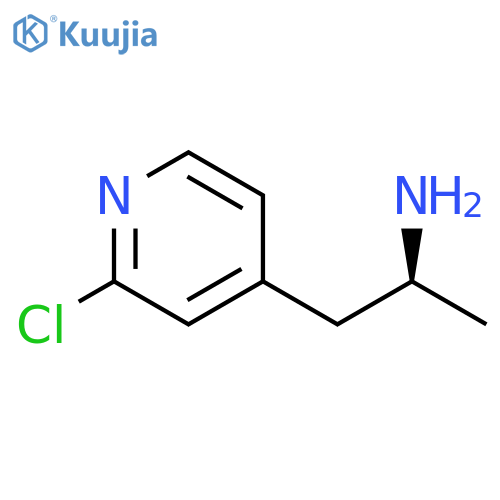

Cas no 1336793-95-3 ((2S)-1-(2-chloropyridin-4-yl)propan-2-amine)

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(2-chloropyridin-4-yl)propan-2-amine

- 4-Pyridineethanamine, 2-chloro-a-methyl-, (aS)-

- 4-Pyridineethanamine, 2-chloro-α-methyl-, (αS)-

-

- インチ: 1S/C8H11ClN2/c1-6(10)4-7-2-3-11-8(9)5-7/h2-3,5-6H,4,10H2,1H3/t6-/m0/s1

- InChIKey: UEMSVCQKVABGEQ-LURJTMIESA-N

- ほほえんだ: C1(Cl)=NC=CC(C[C@H](C)N)=C1

じっけんとくせい

- 密度みつど: 1.153±0.06 g/cm3(Predicted)

- ふってん: 275.2±25.0 °C(Predicted)

- 酸性度係数(pKa): 8.79±0.10(Predicted)

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2003474-1.0g |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine |

1336793-95-3 | 1g |

$2019.0 | 2023-06-02 | ||

| Enamine | EN300-2003474-0.05g |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine |

1336793-95-3 | 0.05g |

$1696.0 | 2023-09-16 | ||

| Enamine | EN300-2003474-5.0g |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine |

1336793-95-3 | 5g |

$5854.0 | 2023-06-02 | ||

| Enamine | EN300-2003474-0.1g |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine |

1336793-95-3 | 0.1g |

$1777.0 | 2023-09-16 | ||

| Enamine | EN300-2003474-0.5g |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine |

1336793-95-3 | 0.5g |

$1938.0 | 2023-09-16 | ||

| Enamine | EN300-2003474-2.5g |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine |

1336793-95-3 | 2.5g |

$3957.0 | 2023-09-16 | ||

| Enamine | EN300-2003474-5g |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine |

1336793-95-3 | 5g |

$5854.0 | 2023-09-16 | ||

| Enamine | EN300-2003474-0.25g |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine |

1336793-95-3 | 0.25g |

$1858.0 | 2023-09-16 | ||

| Enamine | EN300-2003474-10.0g |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine |

1336793-95-3 | 10g |

$8680.0 | 2023-06-02 | ||

| Enamine | EN300-2003474-1g |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine |

1336793-95-3 | 1g |

$2019.0 | 2023-09-16 |

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

(2S)-1-(2-chloropyridin-4-yl)propan-2-amineに関する追加情報

Comprehensive Overview of (2S)-1-(2-chloropyridin-4-yl)propan-2-amine (CAS No. 1336793-95-3)

(2S)-1-(2-chloropyridin-4-yl)propan-2-amine, with the CAS number 1336793-95-3, is a chiral amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a 2-chloropyridine moiety linked to a propan-2-amine group, making it a versatile intermediate for synthesizing bioactive molecules. Its unique structural attributes, including the stereogenic center at the second carbon of the propane chain, contribute to its potential applications in asymmetric synthesis and drug development.

The growing interest in chiral building blocks like (2S)-1-(2-chloropyridin-4-yl)propan-2-amine aligns with the increasing demand for enantioselective catalysts and therapeutics. Researchers are particularly intrigued by its role in designing central nervous system (CNS) targeting agents, as the 2-chloropyridine scaffold is prevalent in neuromodulators. Additionally, its amine functionality allows for further derivatization, enabling the creation of libraries for high-throughput screening in drug discovery programs.

From a synthetic chemistry perspective, CAS 1336793-95-3 is often discussed in the context of green chemistry and atom economy. Modern synthetic routes emphasize minimizing waste and optimizing yield, which resonates with the pharmaceutical industry's push toward sustainable practices. Questions like "How to optimize the synthesis of (2S)-1-(2-chloropyridin-4-yl)propan-2-amine?" or "What are the industrial-scale applications of chiral amines?" frequently appear in academic and industrial forums, reflecting its relevance.

The compound's physicochemical properties, such as its logP value and hydrogen bonding capacity, make it a subject of computational chemistry studies. Molecular docking simulations often utilize derivatives of 1336793-95-3 to predict binding affinities with biological targets. This intersection of computational modeling and experimental validation is a hot topic in precision medicine, where tailored molecular designs are critical.

In agrochemical applications, the 2-chloropyridine unit in (2S)-1-(2-chloropyridin-4-yl)propan-2-amine is explored for developing novel pesticide intermediates. Its potential to act as a ligand in metal-catalyzed reactions further expands its utility in crop protection research. Queries such as "Can CAS 1336793-95-3 derivatives improve pesticide selectivity?" highlight the compound's interdisciplinary appeal.

Regulatory and safety profiles of (2S)-1-(2-chloropyridin-4-yl)propan-2-amine are also frequently searched, particularly regarding its REACH compliance and handling guidelines. While not classified as hazardous under current standards, proper storage conditions (e.g., inert atmospheres) are recommended to preserve its stereochemical integrity. This aligns with broader industry trends toward responsible chemical management.

In summary, 1336793-95-3 represents a compelling case study in the convergence of chiral chemistry, drug discovery, and sustainable synthesis. Its multifaceted applications—from pharmaceuticals to agrochemicals—underscore its value as a high-potential intermediate. As research continues to uncover new reactivities and biological activities, this compound is poised to remain a focal point in innovative chemical design.

1336793-95-3 ((2S)-1-(2-chloropyridin-4-yl)propan-2-amine) 関連製品

- 1804071-56-4(3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one)

- 2229333-58-6(3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)

- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)

- 1424150-38-8(Sulfo-Cyanine3 NHS ester)

- 2034429-51-9(4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)

- 95582-17-5((S)-3-Cbz-amino-2-piperidone)

- 1351634-82-6(N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide)

- 1339539-00-2(2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide)

- 2137984-57-5(6-(1-Ethoxyethenyl)pyridin-3-ol)

- 2172464-25-2(1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)